Lipophilicity Modulation: 4-Methyl-2-furanmethanamine vs. 2-Furanmethanamine (Furfurylamine)
The introduction of a methyl group at the 4-position of the furan ring reduces the lipophilicity of the molecule compared to the unsubstituted 2-furanmethanamine, as measured by the computed partition coefficient (XLogP3-AA). The target compound has an XLogP3-AA of 0.2, while the comparator, 2-furanmethanamine, has a computed XLogP3 of 0.4 [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-Furanmethanamine (Furfurylamine), XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP = -0.2 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
For medicinal chemistry applications, this difference in lipophilicity can affect a compound's ability to cross biological membranes, its solubility profile, and its binding affinity to hydrophobic pockets in target proteins, directly impacting the selection of a building block for lead optimization.
- [1] PubChem. (n.d.). (4-Methylfuran-2-yl)methanamine. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/14677545 View Source
- [2] PubChem. (n.d.). Furfurylamine. Retrieved April 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/617-89-0 View Source
